![molecular formula C18H20N2O3 B5800149 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800149.png)
4-ethoxy-N-[4-(propionylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-[4-(propionylamino)phenyl]benzamide, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPB is a small molecule inhibitor that targets the enzyme known as bromodomain-containing protein 4 (BRD4), which plays a critical role in gene transcription and cell proliferation. In
Mécanisme D'action
4-ethoxy-N-[4-(propionylamino)phenyl]benzamide targets BRD4, which is a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a critical role in gene transcription by binding to acetylated histones and recruiting transcriptional machinery to the site of transcription. By inhibiting BRD4, 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide disrupts the recruitment of transcriptional machinery, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
4-ethoxy-N-[4-(propionylamino)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide has also been shown to have neuroprotective effects by inhibiting the activation of microglia, which play a role in neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide is its specificity for BRD4, which makes it a valuable tool for studying the role of BRD4 in gene transcription and cell proliferation. However, one of the limitations of 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide is its low solubility, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of BRD4. Additionally, there is interest in exploring the role of BRD4 in other diseases, such as cardiovascular disease and diabetes. Finally, there is potential for the development of 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide as a therapeutic agent for the treatment of cancer and other diseases.
Méthodes De Synthèse
4-ethoxy-N-[4-(propionylamino)phenyl]benzamide can be synthesized using a variety of methods, including the reaction of 4-aminobenzamide with propionyl chloride, followed by reaction with 4-aminophenyl ethyl ether. Another method involves the reaction of 4-aminobenzamide with propionyl chloride, followed by reaction with 4-(ethoxycarbonyl)phenylboronic acid.
Applications De Recherche Scientifique
4-ethoxy-N-[4-(propionylamino)phenyl]benzamide has been extensively studied in the field of cancer research, particularly in the treatment of hematological malignancies and solid tumors. Studies have shown that 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide can inhibit the growth and proliferation of cancer cells by targeting BRD4, which is overexpressed in many types of cancer. Additionally, 4-ethoxy-N-[4-(propionylamino)phenyl]benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
4-ethoxy-N-[4-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-17(21)19-14-7-9-15(10-8-14)20-18(22)13-5-11-16(12-6-13)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQVCWKNNIYNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[4-(propanoylamino)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5800076.png)
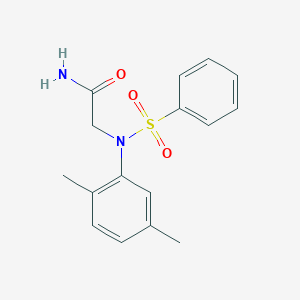
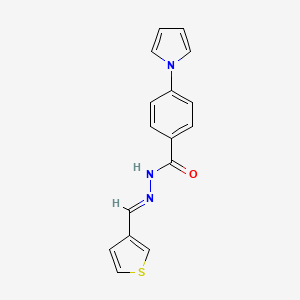
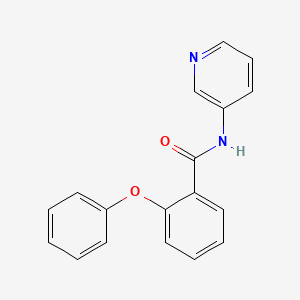
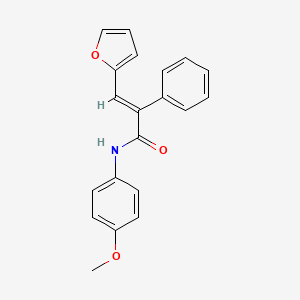
![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)
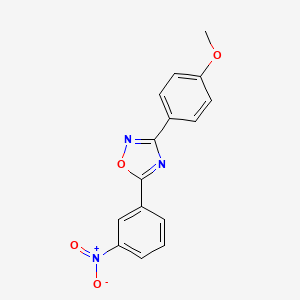
![2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5800141.png)
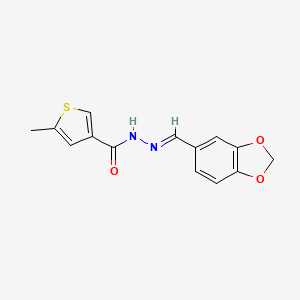
![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5800160.png)

![3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5800167.png)
![4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5800176.png)